molecular formula C18H17N3O6S B2697527 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 886927-99-7

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2697527
CAS No.: 886927-99-7
M. Wt: 403.41
InChI Key: BPJPHKTWIYETRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a heterocyclic system renowned for its significant potential in medicinal chemistry research. This compound is of particular interest for screening against a range of biological targets. The 1,3,4-oxadiazole core is a privileged structure in drug discovery, known to contribute to potent biological activity by interacting with various enzymes and proteins. Research on analogous compounds has demonstrated that 1,3,4-oxadiazole derivatives can exhibit their effects through multiple mechanisms, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are critical targets in oncology and other disease areas . Furthermore, the integration of a methanesulfonylphenyl substituent and a dimethoxybenzamide group in the molecular structure is designed to enhance binding affinity and selectivity, potentially leading to improved bioactivity. Similar structural motifs have shown promising antifungal activity in vitro, inhibiting mycelial growth in various fungi . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full pharmacological profile, including its mechanism of action, selectivity, and efficacy in cellular and biochemical assays.

Properties

IUPAC Name

2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-12-7-8-14(15(10-12)26-2)16(22)19-18-21-20-17(27-18)11-5-4-6-13(9-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPHKTWIYETRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzamide Core: The oxadiazole intermediate is then coupled with 2,4-dimethoxybenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamide linkage.

    Methylsulfonyl Group Addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,4-Dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole framework exhibit significant anticancer properties. For instance, similar oxadiazole derivatives have shown promising results against various cancer cell lines:

  • In vitro Studies : N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values indicating effective growth inhibition.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their anticancer activity. Among them, this compound exhibited notable growth inhibition in human cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5Apoptosis
This compoundHCT11615.0Cell Cycle Arrest

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, this compound was tested against a panel of bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli .

BacteriaZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it may interact with DNA and proteins, inducing apoptosis in cancer cells. The oxadiazole ring and methylsulfonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with related derivatives:

Compound Name/Structure Molecular Weight (g/mol) Substituents Heterocycle Melting Point (°C) Reported Activity Reference
N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide (Target) 407.46 3-Methanesulfonylphenyl, 2,4-dimethoxybenzamide 1,3,4-Oxadiazole Not reported Not specified in evidence -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) 375.45 3-Methylphenyl, amino-thiazol, sulfanyl linker 1,3,4-Oxadiazole 134–178 Not specified
N-(5-(5-Alkylthio-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives (VI) ~380–420 (estimated) Alkylthio, benzoxazole 1,3,4-Oxadiazole Not reported Anti-inflammatory (e.g., VId, VIe)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ~495 (estimated) Dipropylsulfamoyl, 3-methoxyphenyl 1,3,4-Oxadiazole Not reported Not specified
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5a-h) ~350–400 (estimated) 2,4-Dichlorophenyl, aliphatic/aromatic amines 1,3,4-Oxadiazole Not reported Anticancer (IC50 = 2.46 μg/mL)

Key Observations:

  • Substituent Effects: The target compound’s 3-methanesulfonylphenyl group is distinct from the sulfanyl-linked amino-thiazol in compounds and the dipropylsulfamoyl group in .
  • Heterocycle Variations: While most analogs retain the 1,3,4-oxadiazole core, compounds incorporate a benzoxazole ring, which may alter π-π stacking interactions in biological targets .
  • Molecular Weight and Solubility: The target compound’s molecular weight (407.46 g/mol) is intermediate compared to other derivatives. Its dimethoxy groups may improve solubility relative to chlorinated analogs (e.g., ) .
Anti-Inflammatory Activity

Compounds in with alkylthio-substituted oxadiazole-benzoxazole hybrids (e.g., VId, VIe) showed significant anti-inflammatory effects (p < 0.0001) in a carrageenan-induced rat model .

Anticancer Activity

highlights oxadiazole derivatives with 2,4-dichlorophenyl groups exhibiting selective cytotoxicity against liver cancer (Hep-G2, IC50 = 2.46 μg/mL) . The target compound’s methanesulfonyl group could enhance cellular uptake or target binding compared to chlorinated analogs.

Biological Activity

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a 1,3,4-oxadiazole ring and a methanesulfonylphenyl group . Its molecular formula is C21H22N4O6SC_{21}H_{22}N_{4}O_{6}S with a molecular weight of approximately 490.6 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation across various cancer cell lines. It interacts with specific molecular targets involved in cell signaling pathways that regulate growth and apoptosis.
  • Antibacterial Effects : Preliminary studies suggest that this compound may disrupt bacterial enzyme functions, leading to antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : It may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, thereby reducing the production of pro-inflammatory mediators .

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The following table summarizes the IC50 values obtained from the assays:

Cell LineIC50 (µM)Assay Type
A549 (Lung)6.752D Assay
HCC827 (Lung)5.132D Assay
NCI-H358 (Lung)0.852D Assay
MRC-5 (Fibroblast)3.112D Assay

These results indicate that while the compound effectively targets cancer cells, it also exhibits moderate cytotoxicity toward normal lung fibroblasts (MRC-5), which necessitates further optimization to enhance selectivity for tumor cells .

Antibacterial Activity

In addition to its antitumor properties, this compound has been evaluated for antibacterial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in vitro assays:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest potential applications in treating bacterial infections alongside its anticancer properties .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups receiving standard chemotherapy agents.
  • Combination Therapies : When used in conjunction with other chemotherapeutic agents like doxorubicin and vandetanib, enhanced antitumor effects were observed without significant increases in toxicity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of hydrazide intermediates using dehydrating agents like POCl₃ or PCl₅ under reflux conditions .
  • Coupling reactions : Amide bond formation between the oxadiazole intermediate and 2,4-dimethoxybenzoyl chloride, requiring coupling agents (e.g., DCC, HOBt) in anhydrous DMF .
  • Critical parameters : Temperature (60–80°C), solvent polarity, and pH control (neutral to slightly acidic) to minimize side reactions .
    • Yield Optimization : Purity >95% is achieved via column chromatography or recrystallization using ethanol/water mixtures .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical masses (C₁₉H₁₈N₃O₆S: ~440.4 g/mol) .
  • X-ray crystallography : Resolves spatial arrangement of the oxadiazole and methanesulfonyl groups .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer :

  • Antimicrobial assays : MIC values against S. aureus (8–16 µg/mL) and E. coli (16–32 µg/mL) via broth microdilution .
  • Anticancer screening : IC₅₀ of 12–25 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays .
  • Mechanistic insight : Oxadiazole rings disrupt microbial cell membranes, while methoxy groups enhance DNA intercalation in cancer cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to attach aryl groups efficiently .
  • Solvent effects : Switch from DMF to THF for better solubility of polar intermediates, reducing byproduct formation .
  • Real-time monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What mechanisms explain contradictory bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., methanesulfonyl) enhance microbial activity but reduce solubility, affecting dose-response .
  • Cell line variability : Differences in membrane permeability (e.g., MCF-7 vs. HeLa) require normalization using ATP-based viability assays .
  • Data reconciliation : Meta-analysis of structural analogs (e.g., nitro vs. methoxy substitutions) identifies SAR trends .

Q. Which advanced techniques validate the compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Fluorescence microscopy : Track cellular uptake using FITC-labeled analogs; localization in nuclei suggests DNA targeting .
  • Western blotting : Downregulation of Bcl-2 and upregulation of caspase-3 confirm apoptosis induction .
  • Molecular docking : High-affinity binding (ΔG < -8 kcal/mol) to Topoisomerase IIα’s ATPase domain predicts enzyme inhibition .

Methodological Challenges and Solutions

Q. How can researchers improve the compound’s aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at methoxy groups, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
  • Co-solvent systems : Use cyclodextrin complexes or DMSO/PBS mixtures (≤10% v/v) for IP/IV administration .

Q. What strategies mitigate toxicity concerns observed in preliminary animal trials?

  • Methodological Answer :

  • Dose escalation studies : Start at 10 mg/kg (mouse models) with weekly hematological monitoring (e.g., ALT, AST levels) .
  • Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., sulfonic acid derivatives) for structural modification .
  • Selectivity indices : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) to prioritize analogs with SI >5 .

Key Research Gaps

  • In vivo pharmacokinetics : Limited data on half-life and tissue distribution in mammalian models.
  • Resistance mechanisms : No studies on microbial resistance to oxadiazole derivatives.
  • Synergistic effects : Unexplored combinations with standard chemotherapeutics (e.g., doxorubicin).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.